Vinaginsenoside R8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinaginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation, with an IC50 value of 25.18 μM . This compound is part of the ginsenoside family, which is a group of saponins found in various Panax species.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinaginsenoside R8 is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Panacis majoris using solvents like methanol or ethanol, followed by purification steps such as column chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Panacis majoris. The process includes drying the plant material, grinding it into a powder, and then using solvent extraction techniques to isolate the compound. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vinaginsenoside R8 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.
Reduction: Reduction reactions can alter the triterpenoid structure, potentially leading to different biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.
Scientific Research Applications
Vinaginsenoside R8 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid glycosides and their chemical properties.
Biology: Researchers study its effects on cellular processes, particularly its role in inhibiting platelet aggregation.
Medicine: this compound is investigated for its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and nutraceuticals, leveraging its bioactive properties
Mechanism of Action
Vinaginsenoside R8 exerts its effects primarily by inhibiting adenosine diphosphate-induced platelet aggregation. This action is mediated through its interaction with specific molecular targets on the platelet surface, leading to the inhibition of platelet activation and aggregation pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve modulation of signaling pathways related to platelet function .
Comparison with Similar Compounds
Vinaginsenoside R8 is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory properties.
Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing effects.
Ginsenoside Rh2: Studied for its anticancer properties.
Ginsenoside Re: Known for its cardiovascular benefits
This compound stands out due to its potent anti-platelet aggregation activity, making it a valuable compound for research in cardiovascular health and related fields.
Properties
CAS No. |
93376-72-8 |
---|---|
Molecular Formula |
C48H82O19 |
Molecular Weight |
963.2 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-[[12-hydroxy-17-[(E)-6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+ |
InChI Key |
IAEZLXLDZBZQPU-UKTHLTGXSA-N |
Isomeric SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(C/C=C/C(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.